N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
Description
N-(4-Bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a benzamide derivative featuring a brominated aryl group, a fluorine substituent on the benzene ring, and a piperazine moiety linked via a sulfonyl group. The compound’s structure integrates halogenated aromatic systems (4-bromophenyl and 2-fluorophenyl) and a sulfonamide-piperazine scaffold, which are common in medicinal chemistry for targeting receptors such as serotonin or dopamine transporters. Its molecular formula is C23H19BrF2N3O3S, with a molecular weight of approximately 546.45 g/mol (based on analogous structures in and ).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrF2N3O3S/c24-17-6-8-18(9-7-17)27-23(30)16-5-10-20(26)22(15-16)33(31,32)29-13-11-28(12-14-29)21-4-2-1-3-19(21)25/h1-10,15H,11-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNSBDZYYQKBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate is then reduced using sodium borohydride in ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18BrF2N3O2S
- Molecular Weight : 418.31 g/mol
- Structural Features :
- The compound includes a sulfonamide group, which is known to enhance biological activity.
- The presence of fluorine atoms increases lipophilicity, potentially improving membrane permeability.
Cancer Treatment
N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide has been investigated for its anticancer properties. Studies indicate that derivatives of benzamides, particularly those containing piperazine and sulfonamide moieties, exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.
- Case Studies :
Neurological Disorders
The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety.
- Cognitive Enhancers : Research has indicated that compounds with similar piperazine structures can act as cognitive enhancers, improving memory and learning capabilities .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of related compounds in managing symptoms of schizophrenia and other mood disorders.
Antimicrobial Activity
The sulfonamide group is traditionally associated with antimicrobial properties. This compound has shown promise against various bacterial strains.
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Case Studies :
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulfonyl groups can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Biological Activity
N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromophenyl group, a fluorobenzene moiety, and a piperazine ring with a sulfonamide linkage. These structural features contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with piperazine and sulfonamide functionalities have shown significant antibacterial effects against various strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Antitumor Effects : Similar derivatives have been reported to possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Target | Outcome |
|---|---|---|
| Antimicrobial Assay | Bacterial strains | Significant inhibition observed |
| Enzyme Inhibition | Acetylcholinesterase | IC50 values in low micromolar range |
| Cytotoxicity Assay | Cancer cell lines | Induced apoptosis without significant toxicity |
| Antioxidant Activity | DPPH Scavenging | Moderate scavenging effects |
Case Studies
- Antibacterial Efficacy : A study synthesized several piperazine derivatives, demonstrating that those with sulfonamide groups exhibited enhanced antibacterial properties against resistant strains, suggesting that this compound may follow similar trends in efficacy .
- Enzyme Inhibition Studies : Compounds structurally related to the target compound were tested for AChE inhibition, yielding promising results with IC50 values indicating potent inhibitory effects. This suggests potential applications in treating neurodegenerative diseases .
- Antitumor Activity : Related compounds have shown efficacy in inducing apoptosis in cancer cell lines, thereby supporting the hypothesis that this compound could exhibit similar antitumor properties .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Piperazine Substituent Effects: The 2-fluorophenyl group in the target compound (vs. 3-methylphenyl in BA97280 or 4-methoxyphenyl in BA97780) introduces steric and electronic differences. Fluorine’s electronegativity may enhance binding affinity in receptor-targeted applications compared to methyl or methoxy groups .
Benzamide Modifications :
- Replacing the benzamide with acetamide () reduces molecular weight by ~169 g/mol, simplifying the structure but possibly diminishing receptor interaction due to loss of aromaticity .
- The isopropylphenyl group in BA97780 enhances hydrophobicity, which may improve membrane permeability compared to the bromophenyl group .
Synthetic Pathways :
- The target compound and analogs are synthesized via sulfonylation of benzamide precursors using sulfonyl chlorides (e.g., Procedure H in ). Substituents on the piperazine ring are introduced via nucleophilic substitution or Suzuki coupling () .
Q & A
Basic: What are the optimal synthetic routes for N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, including:
- Piperazine sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Benzamide coupling : Using 4-fluoro-3-sulfonylbenzoyl chloride and 4-bromoaniline in the presence of a base (e.g., triethylamine) to form the benzamide backbone .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include temperature control (<5°C during sulfonylation) and stoichiometric precision to avoid side reactions.
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4, bromophenyl at N-position) .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) to confirm molecular weight (expected ~550–600 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic: How can researchers design initial biological screening assays to evaluate the compound’s potential therapeutic activity?
- In vitro receptor binding assays : Test affinity for serotonin (5-HT1A/2A) or dopamine receptors using radioligand displacement (e.g., [³H]WAY-100635 for 5-HT1A) .
- Enzyme inhibition studies : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase assays for transporter interactions) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC50 > 10 µM recommended) .
Advanced: How do structural modifications (e.g., halogen substitution, piperazine ring variations) influence the compound’s structure-activity relationships (SAR)?
- Bromophenyl vs. fluorophenyl : Bromine’s bulkiness may enhance receptor binding affinity but reduce solubility; fluorine improves metabolic stability .
- Piperazine sulfonyl group : Replacing 2-fluorophenyl with 4-methoxyphenyl () increases hydrophilicity and alters selectivity for GPCRs .
- Sulfonamide linker : Shortening the linker (e.g., ethyl to methyl) can reduce conformational flexibility, impacting target engagement .
Advanced: How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and brain penetration (brain-to-plasma ratio >2 via intravenous administration) .
- Metabolite identification : Use liver microsomes (human/rat) to detect rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Formulation optimization : Introduce solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability .
Advanced: What mechanistic studies are critical to elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallize with target receptors (e.g., 5-HT1A) to identify binding pockets .
- Molecular dynamics simulations : Model sulfonamide-piperazine interactions with receptor residues (e.g., Asp116 in 5-HT1A) .
- Kinetic assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .
Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
- In vivo PK studies : Administer intravenously (1–5 mg/kg) and orally (10 mg/kg) in rodents; collect plasma/brain samples at 0.5–24 h post-dose .
- Metabolic profiling : Incubate with human liver microsomes (HLM) and quantify major metabolites via UPLC-QTOF-MS .
- Efflux transporter assays : Test P-glycoprotein (P-gp) substrate potential using Caco-2 monolayers .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) or DMSO/saline (<5% DMSO) for intravenous dosing .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve aqueous solubility and sustained release .
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
